(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is a chiral compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of a suitable pyrazole derivative with an amine. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting amine is then converted to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is used in the synthesis of agrochemicals and dyes. Its derivatives are employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Used in fluorescence applications.
5-Amino-pyrazoles: Versatile reagents in organic and medicinal synthesis.
Uniqueness
®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is unique due to its chiral nature and specific substitution pattern on the pyrazole ring. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-8-9(6)2;/h3-5H,7H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQBUJYOHCSNO-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NN1C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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